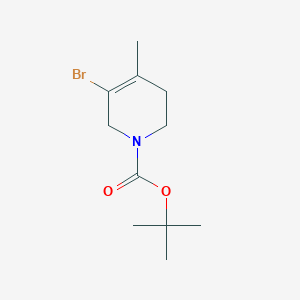

tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl ester group, a bromine atom, and a methyl group attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with the appropriate pyridine derivative.

Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Methylation: The methyl group is added via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Formation of corresponding pyridine derivatives.

Reduction: Formation of fully saturated pyridine rings.

Substitution: Formation of substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Calcium Channel Blockers: Potential use in the development of new calcium channel blockers for treating cardiovascular diseases.

Medicine

Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets such as calcium channels. The compound may bind to these channels, altering their function and leading to physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker.

Amlodipine: Another dihydropyridine used in the treatment of hypertension.

Uniqueness

tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other dihydropyridines.

Biological Activity

Tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound belonging to the class of tetrahydropyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16BrNO2

- Molecular Weight : 262.14 g/mol

- CAS Number : 1936537-39-1

Mechanisms of Biological Activity

Tetrahydropyridines, including tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate, exhibit a range of biological activities through various mechanisms:

- Enzyme Interaction : These compounds can interact with enzymes such as monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .

- Cellular Effects : The compound has been shown to induce oxidative stress in dopaminergic neurons, which can result in mitochondrial dysfunction and subsequent cell death. This mechanism is particularly relevant for understanding its role in neurotoxicity and neuroprotection .

- Biochemical Pathways : It influences several biochemical pathways that affect cellular signaling and gene expression. The modulation of these pathways may contribute to its observed effects on neuronal health and function .

Biological Activity Summary Table

Neuropharmacological Studies

In a study examining the effects of various tetrahydropyridine derivatives on neuronal health, tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate was noted for its significant impact on dopaminergic neuron viability. The research demonstrated that while the compound could enhance neurotransmitter levels through MAO-B inhibition, it also posed risks due to oxidative stress induction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or halogenation of pre-functionalized tetrahydropyridine precursors. For example, bromination of a methyl-substituted tetrahydropyridine intermediate using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., argon atmosphere, 140°C) has been employed for similar bromopyridine derivatives . Key steps include protecting the amine group with a tert-butyloxycarbonyl (Boc) moiety, followed by chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.

Q. How is the compound characterized after synthesis?

- Methodological Answer : Post-synthesis characterization involves:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regioselectivity of bromination and methyl group placement.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- X-ray Crystallography : For unambiguous structural elucidation, as demonstrated in crystallographic studies of analogous Boc-protected tetrahydropyridines .

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and C-Br stretching frequencies.

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The Boc group provides steric protection to the amine, enhancing stability in basic conditions but making it susceptible to acidic cleavage (e.g., using trifluoroacetic acid (TFA) in dichloromethane). This lability is leveraged in deprotection steps during further functionalization. For instance, TFA-mediated Boc removal (3 hours, room temperature) has been optimized for similar tetrahydropyridine derivatives . Stability studies in aqueous buffers (pH 1–12) can quantify hydrolysis rates, with HPLC monitoring degradation products.

Q. What factors govern regioselectivity during bromination of tetrahydropyridine scaffolds?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic Effects : Electron-rich positions (e.g., para to methyl groups) are more reactive toward electrophilic bromination.

- Steric Hindrance : Bulky substituents (e.g., Boc groups) direct bromination to less hindered sites.

- Reagent Choice : NBS vs. Br2—NBS offers milder, more controlled reactivity, as seen in the synthesis of bromo-4-methylpyridine analogs . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.

Q. Can this compound serve as a precursor for cross-coupling reactions in medicinal chemistry?

- Methodological Answer : Yes, the bromine atom enables Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings to introduce aryl, heteroaryl, or amino groups. For example:

- Suzuki Coupling : React with boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 catalyst in THF/water (3:1) at 80°C .

- Catalytic Optimization : Screen ligands (e.g., XPhos) to enhance yields in low-polarity solvents.

- Applications : Derivatives have been explored as kinase inhibitors or neuroactive agents, though structural analogs like MPTP highlight the need for rigorous neurotoxicity screening .

Q. Data Contradictions and Resolutions

- Synthetic Yield Variability : reports an 89.4% yield for a Boc-deprotection step, while other studies (e.g., ) note lower yields (~60–70%) due to side reactions. Resolution: Optimize reaction time and catalyst loading.

- Stability Discrepancies : Some sources ( ) claim stability under standard storage, while others ( ) note sensitivity to moisture. Recommendation: Store under inert atmosphere (N2) at –20°C.

Q. Key Research Gaps

Properties

IUPAC Name |

tert-butyl 5-bromo-4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJNXTCCWTXQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.